

# Preclinical Toxicology of Saxagliptin Hydrate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on **saxagliptin hydrate**, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The information is compiled from regulatory submissions and published literature to support researchers, scientists, and drug development professionals in understanding the nonclinical safety profile of this important therapeutic agent.

# **Executive Summary**

Saxagliptin has been extensively evaluated in a battery of preclinical toxicology studies designed to assess its safety profile. These studies were conducted in accordance with international regulatory guidelines. The preclinical program for saxagliptin included single-dose and repeat-dose toxicity studies in various species, as well as dedicated assessments of its potential for carcinogenicity, genotoxicity, reproductive and developmental toxicity, and adverse effects on vital organ systems (safety pharmacology).

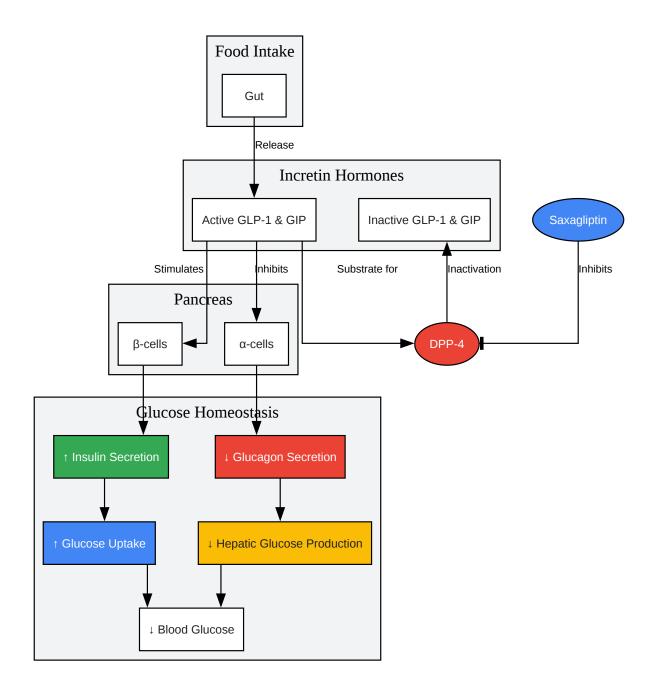
Overall, the preclinical data support a favorable safety profile for saxagliptin. The observed toxicities in animals generally occurred at exposures significantly higher than those achieved at the maximum recommended human dose (MRHD) of 5 mg/day. No evidence of carcinogenicity or genotoxicity was found. Developmental toxicity was observed in rats, but only at doses that also produced maternal toxicity.



#### **Mechanism of Action**

Saxagliptin is a selective and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. [1][2][3] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, saxagliptin increases the levels of active incretins, which in turn potentiate glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and suppress glucagon secretion from pancreatic  $\alpha$ -cells.[2][3][4] This ultimately leads to improved glycemic control.





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Figure 1: Saxagliptin's Mechanism of Action via DPP-4 Inhibition.

# **General Toxicity Studies**



Repeat-dose toxicity studies were conducted in mice, rats, dogs, and cynomolgus monkeys to evaluate the potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).

### Study in Rats (Up to 6 months)

Experimental Protocol: Groups of Sprague-Dawley rats were administered saxagliptin orally via gavage once daily for up to 6 months. The standard toxicological parameters were monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and organ weights. A full histopathological examination was performed at the end of the study.

Table 1: Summary of Repeat-Dose Toxicity Findings in Rats

Dose Level (mg/kg/day)	Exposure Multiple (vs. 5 mg MRHD)	Key Findings
25	~50x	No adverse effects observed (NOAEL).
75	~355x (males), ~2217x (females)	Minimal and reversible splenic lymphoid proliferation.
150	-	Multi-organ lymphoid/monocytic infiltration.

| 300 | - | Dose-dependent toxicity. |

Data compiled from FDA pharmacology review documents.

#### **Study in Dogs (Up to 9 months)**

Experimental Protocol: Beagle dogs were administered saxagliptin orally once daily for up to 9 months. Endpoints evaluated were similar to the rat studies, with the addition of cardiovascular monitoring (ECG).

Table 2: Summary of Repeat-Dose Toxicity Findings in Dogs



Dose Level (mg/kg/day)	Exposure Multiple (vs. 5 mg MRHD)	Key Findings
2.5	-	No adverse effects observed.

| 10 | - | Erosive lesions on the paws at higher exposures. |

Data compiled from FDA pharmacology review documents.

## Study in Cynomolgus Monkeys (Up to 1 year)

Experimental Protocol: Cynomolgus monkeys were administered saxagliptin orally once daily for up to 1 year. In addition to standard toxicological parameters, particular attention was paid to dermal observations.

Table 3: Summary of Repeat-Dose Toxicity Findings in Cynomolgus Monkeys

Dose Level (mg/kg/day)	Exposure Multiple (vs. 5 mg MRHD)	Key Findings
0.3	1-3x	No adverse skin changes observed.
1	~20x	Reversible adverse skin changes in the extremities (scabs and/or ulceration of tail, digits, scrotum, and/or nose).

| 3 | >20x | Irreversible and necrotizing skin lesions at higher exposures. |

Data compiled from FDA pharmacology review documents and product labels.

# **Safety Pharmacology**

Safety pharmacology studies were conducted to evaluate the potential effects of saxagliptin on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.



Experimental Protocol: The core battery of safety pharmacology studies was conducted in conscious animals. Cardiovascular effects were assessed in telemetered dogs, evaluating blood pressure, heart rate, and ECG parameters. Respiratory function was evaluated in rats using whole-body plethysmography. Central nervous system effects were assessed through a functional observational battery in rats.

Table 4: Summary of Safety Pharmacology Findings

System	Species Key Findings	
Cardiovascular	Dog	No clinically relevant effects on blood pressure, heart rate, or ECG intervals at exposures well above the therapeutic range.
Respiratory	Rat	No adverse effects on respiratory rate or tidal volume.

| Central Nervous | Rat | No effects on behavior, motor activity, or other neurological parameters. |

In vitro studies showed that neither saxagliptin nor its active metabolite inhibited the hERG potassium channel, which is a key indicator for the potential to cause cardiac arrhythmias.[4]

# Genotoxicity

A comprehensive battery of in vitro and in vivo studies was conducted to assess the genotoxic potential of saxagliptin.

Experimental Protocol: The standard battery of genotoxicity tests included:

- Ames test (in vitro): To assess the potential for gene mutations in bacteria.
- Chromosomal aberration assay (in vitro): To evaluate the potential to induce structural chromosomal damage in mammalian cells (human lymphocytes).



• In vivo micronucleus test (in vivo): To assess the potential for chromosomal damage in the bone marrow of rodents.

Table 5: Summary of Genotoxicity Studies

Assay	System	Result
Ames Test	S. typhimurium, E. coli	Negative
Chromosomal Aberration	Human Lymphocytes	Negative

| Micronucleus Test | Rat Bone Marrow | Negative |

The results of these studies consistently demonstrated that saxagliptin is not genotoxic.[1]

# Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats to evaluate the tumorigenic potential of saxagliptin.

## **Two-Year Study in Mice**

Experimental Protocol: CD-1 mice were administered saxagliptin by oral gavage at doses of 50, 250, and 600 mg/kg/day for two years.

Table 6: Summary of Carcinogenicity Findings in Mice

Dose Level (mg/kg/day)	Exposure Multiple (vs. 5 mg MRHD)	Key Findings
50	~870x (males), ~1165x (females)	No drug-related increase in tumor incidence.[4]
250	-	No drug-related increase in tumor incidence.[4]

| 600 | - | No drug-related increase in tumor incidence.[4] |



Data compiled from FDA pharmacology review documents.[4]

### **Two-Year Study in Rats**

Experimental Protocol: Sprague-Dawley rats were administered saxagliptin by oral gavage at doses of 25, 75, 150, and 300 mg/kg/day for two years.

Table 7: Summary of Carcinogenicity Findings in Rats

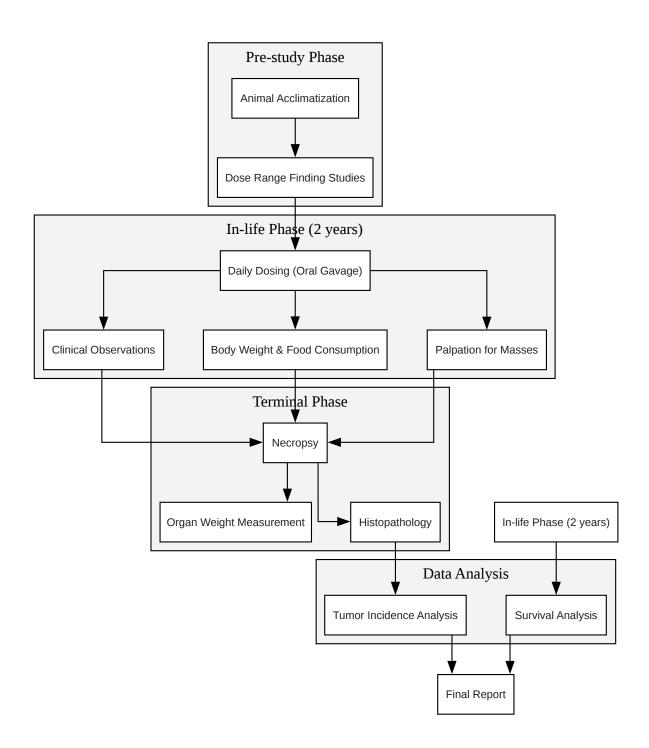
Dose Level (mg/kg/day)	Exposure Multiple (vs. 5 Key Findings mg MRHD)	
25	~355x (males), ~2217x (females)	No drug-related increase in tumor incidence.[4]
75	-	No drug-related increase in tumor incidence.[4]
150	-	No drug-related increase in tumor incidence.[4]

| 300 | - | No drug-related increase in tumor incidence.[4] |

Data compiled from FDA pharmacology review documents.[4]

Based on these two-year studies in rodents, saxagliptin did not induce tumors at exposures significantly higher than those in humans.[4]





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**Figure 2:** General Workflow for a 2-Year Rodent Carcinogenicity Study.



# **Reproductive and Developmental Toxicity**

The potential effects of saxagliptin on fertility, embryo-fetal development, and pre- and postnatal development were assessed in rats and rabbits.

#### Fertility and Early Embryonic Development (Rat)

Experimental Protocol: Male and female rats were treated with saxagliptin prior to and during mating, and females were treated through implantation. Endpoints included effects on estrous cycles, mating performance, fertility, and early embryonic development.

Table 8: Summary of Fertility and Early Embryonic Development Findings in Rats

Dose Level (mg/kg/day)	Exposure Multiple (vs. 5 mg MRHD)	Key Findings
≤ 200	-	No adverse effects on fertility.

| 400 | ~6138x | Effects on estrous cycling, fertility, ovulation, and implantation were observed. |

Data compiled from product labels.

#### **Embryo-Fetal Development (Rat and Rabbit)**

Experimental Protocol: Pregnant rats and rabbits were administered saxagliptin during the period of organogenesis. Fetuses were examined for external, visceral, and skeletal malformations.

Table 9: Summary of Embryo-Fetal Development Findings



Species	Dose Level (mg/kg/day)	Exposure Multiple (vs. 5 mg MRHD)	Key Findings
Rat	240	~1503x (saxagliptin), ~66x (metabolite)	Incomplete ossification of the pelvis (developmental delay). Maternal toxicity and reduced fetal body weights were also observed.[1]
	500	-	Not teratogenic.[4]

| Rabbit |  $\leq$  200 | - | Not teratogenic at any dose tested.[1][4] |

Saxagliptin was not found to be teratogenic in either rats or rabbits.[1] The developmental delays in rats were observed at doses that were maternally toxic.[1]

#### **Pre- and Postnatal Development (Rat)**

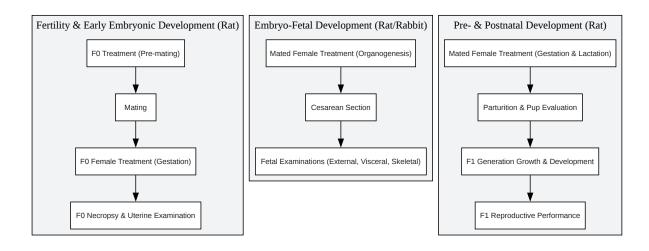
Experimental Protocol: Pregnant rats were treated with saxagliptin from implantation through lactation. The effects on maternal behavior, parturition, and the growth, development, and reproductive performance of the offspring were evaluated.

Table 10: Summary of Pre- and Postnatal Development Findings in Rats

Dose Level (mg/kg/day)	Exposure Multiple (vs. 5 mg MRHD)	Key Findings
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 $| \le 250 |$  - | No adverse effects on the development of the offspring. |





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